Ketoprofen methyl ester

Description

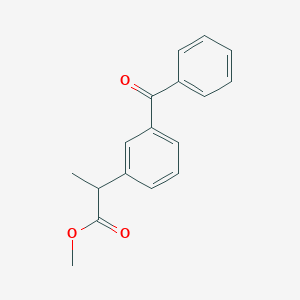

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346303 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47087-07-0 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ketoprofen Methyl Ester

Executive Summary

Ketoprofen Methyl Ester (KME) represents a critical derivatization of the parent non-steroidal anti-inflammatory drug (NSAID), ketoprofen.[1] While the parent compound is a potent analgesic and antipyretic, its free carboxylic acid group is associated with significant gastrointestinal (GI) toxicity, including ulceration and hemorrhage.

The methyl ester functions as a prodrug , masking the acidic moiety to enhance lipophilicity and skin permeability (for topical formulations) while minimizing direct contact gastric irritation. Upon absorption, KME is hydrolyzed back to the active ketoprofen by plasma esterases. This guide details three distinct synthetic pathways—Classical Fischer Esterification, Steglich Esterification (DCC coupling), and Enzymatic Biocatalysis—providing researchers with options scalable from benchtop discovery to green manufacturing.

Chemical Basis & Mechanistic Insight

The Substrate

Ketoprofen (2-(3-benzoylphenyl)propanoic acid) contains a stereocenter at the

Reaction Mechanism: Acid-Catalyzed Equilibrium

The most robust industrial route is Fischer Esterification . This reaction is reversible and equilibrium-limited. To drive the reaction to completion (Le Chatelier’s principle), an excess of methanol is used as both reactant and solvent.

Key Mechanistic Steps:

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), increasing electrophilicity.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.

-

Proton Transfer & Elimination: A tetrahedral intermediate forms; water is eliminated as the leaving group, reforming the carbonyl.

Mechanistic Visualization

The following diagram illustrates the proton transfer sequence critical to the Fischer esterification of ketoprofen.

Figure 1: Step-wise protonation and nucleophilic attack in acid-catalyzed esterification.

Experimental Protocols

Method A: Classical Fischer Esterification (Scalable)

Best for: Bulk synthesis, cost-efficiency, and robust purification.

Reagents:

-

Racemic Ketoprofen (10 g, ~39 mmol)

-

Methanol (Anhydrous, 100 mL)

-

Sulfuric Acid (Concentrated H₂SO₄, 1.0 mL)

-

Solvent for extraction: Dichloromethane (DCM) or Ethyl Acetate

Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of ketoprofen in 100 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of conc. H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.6).

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate excess methanol under reduced pressure (Rotavap) to ~20 mL volume.

-

Dilute residue with 100 mL DCM.

-

Wash organic layer with 5% NaHCO₃ (2 x 50 mL) to neutralize residual acid and remove unreacted ketoprofen.

-

Wash with Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is typically a pale yellow oil. If high purity is required, perform flash column chromatography (Hexane/EtOAc).

Method B: Steglich Esterification (High Precision)

Best for: Lab-scale, avoiding high temperatures, or if the substrate is sensitive.

Reagents:

-

Methanol (1.2 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Dissolve ketoprofen and methanol in dry DCM at 0°C (ice bath).

-

Add DMAP (catalyst).[5]

-

Add DCC slowly. A white precipitate (dicyclohexylurea, DCU) will form immediately as the reaction proceeds.

-

Stir at 0°C for 1 hour, then warm to room temperature for 3–12 hours.

-

Filtration: Filter off the DCU precipitate.

-

Wash: Wash filtrate with dilute HCl (to remove DMAP) and NaHCO₃.

-

Dry & Concentrate: Yields high-purity ester with minimal thermal degradation.

Method C: Enzymatic Synthesis (Green Chemistry)

Best for: Enantioselective synthesis (Kinetic Resolution) and environmentally friendly processing.

Reagents:

-

Methanol (Nucleophile)

-

Biocatalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

-

Solvent: Isooctane or Cyclohexane (Non-polar solvents preserve enzyme activity).

Protocol:

-

Suspend ketoprofen and methanol (1:1 molar ratio) in isooctane.

-

Add immobilized Lipase (20% w/w relative to substrate).

-

Incubate at 45°C with orbital shaking (150 rpm).

-

Monitoring: Lipases often exhibit enantioselectivity.[3] CALB typically esterifies the (S)-enantiomer faster than the (R)-enantiomer. Stop reaction at 50% conversion if optical resolution is desired.

-

Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent.[7][9]

Analytical Validation & Characterization

To ensure the integrity of the synthesized KME, the following analytical signatures must be verified.

Spectroscopic Data Table

| Technique | Parameter | Observed Value | Structural Assignment |

| 1H NMR | Chemical Shift ( | 3.65 - 3.70 ppm (s, 3H) | Methyl ester protons (-OCH₃). Diagnostic peak.[1][2][5] |

| 3.80 ppm (q, 1H) | Methine proton ( | ||

| 7.4 - 7.8 ppm (m, 9H) | Aromatic protons (Benzophenone moiety). | ||

| 1.55 ppm (d, 3H) | Methyl doublet ( | ||

| FT-IR | Wavenumber ( | 1735 - 1745 cm⁻¹ | Ester C=O stretch (Shifted from acid C=O ~1710). |

| Absence of 2500-3300 | Disappearance of broad O-H carboxylic acid stretch. | ||

| Mass Spec | m/z | 268.3 | Molecular Ion [M]+ (Calculated: 268.31). |

| Appearance | Physical State | Pale yellow viscous oil |

Comparative Workflow Diagram

The following flowchart compares the operational logic of the Chemical vs. Enzymatic routes.

Figure 2: Operational comparison between chemical reflux and enzymatic synthesis.

Critical Considerations for Researchers

-

Impurities: The most common impurity is unreacted ketoprofen. This can be detected by TLC (streaking acid spot) or HPLC. A bicarbonate wash is non-negotiable for removal.

-

Transesterification Risk: If using the ester for further biological assays in media containing other alcohols (e.g., ethanol), be aware that lipases in biological samples can catalyze transesterification.

-

Stability: this compound is stable in neutral/acidic conditions but will hydrolyze in strong alkaline environments (pH > 10). Store at 4°C.

-

Safety: While KME reduces gastric toxicity, it is still a potent COX inhibitor. Standard PPE (gloves, goggles) is required during synthesis, particularly when handling H₂SO₄ and DCC (a potent sensitizer).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3825, Ketoprofen. Retrieved from [Link]

-

Jagdale, S. et al. (2013). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation.[10][11] Journal of Young Pharmacists. Retrieved from [Link]

-

Ong, A.L. et al. (2022).[6] Immobilized Lipase in Resolution of Ketoprofen Enantiomers.[12] International Journal of Molecular Sciences.[] Retrieved from [Link]

-

Toyama, H. et al. (2022). Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging. Frontiers in Neuroscience. Retrieved from [Link]

Sources

- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN101759556A - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketoprofen Resolution by Enzymatic Esterification and Hydrolysis of the Ester Product -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]

ketoprofen methyl ester CAS number and molecular weight

Physicochemical Profiling, Synthesis, and Analytical Applications

Executive Summary

Ketoprofen Methyl Ester (KME) is the methyl ester derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. While primarily utilized as a reference standard for impurity profiling in pharmaceutical quality control, KME is also investigated as a prodrug to enhance lipophilicity and reduce gastrointestinal toxicity associated with the free acid form of ketoprofen.

This technical guide provides a definitive reference for the physicochemical properties, synthesis mechanisms, and analytical protocols required for the handling and characterization of KME.

Core Identity & Physicochemical Properties[1][2][3][4][5]

Chemical Identification

| Parameter | Specification |

| Chemical Name | Methyl 2-(3-benzoylphenyl)propanoate |

| Common Name | This compound |

| CAS Number | 47087-07-0 |

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| SMILES | CC(C(=O)OC)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |

Physical Properties[6]

-

Appearance: Pale yellow oil to low-melting white solid.

-

Solubility: Highly soluble in organic solvents (Methanol, Acetonitrile, Chloroform); practically insoluble in water.

-

Lipophilicity: LogP ~3.2 (Predicted), significantly higher than Ketoprofen (LogP ~0.97–3.1 depending on pH), facilitating enhanced membrane permeability.

Synthesis & Reaction Mechanism

The synthesis of this compound is classically achieved via Fischer Esterification . This reversible reaction involves refluxing ketoprofen with methanol in the presence of an acid catalyst (e.g., Sulfuric acid or Thionyl chloride).

Mechanism of Action

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then attacks this carbon, leading to a tetrahedral intermediate. Proton transfer and the elimination of water yield the ester.

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of this compound.

Analytical Characterization Protocols

Accurate identification of KME is critical, particularly when distinguishing it from the parent drug in stability samples.

High-Performance Liquid Chromatography (HPLC)

KME is a known process impurity and degradation product. The following method ensures baseline separation between Ketoprofen and its methyl ester.

Protocol Parameters:

-

Column: C18 (ODS),

mm, -

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile : Water (2:43:55 v/v).[2]

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV-Vis at 233 nm .

-

Retention Behavior: KME is less polar than Ketoprofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The disappearance of the carboxylic acid proton and the appearance of a methoxy singlet are diagnostic.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 1H | 1.55 | Doublet (3H) | |

| 1H | 3.65 - 3.70 | Singlet (3H) | Methyl Ester ( |

| 1H | 3.80 - 3.85 | Quartet (1H) | Methine proton ( |

| 1H | 7.40 - 7.80 | Multiplet (9H) | Aromatic protons |

GC-MS Artifact Warning

Critical Note for Analysts: KME can form in situ as an artifact during the extraction of ketoprofen from biological matrices (e.g., urine/plasma) if methanol is used as a solvent in the presence of acidic conditions or lipase enzymes.

-

Prevention: Use acetonitrile or ethanol for extraction if artifact formation is suspected, or derivatize intentionally using diazomethane to confirm identity.

Applications in Drug Development

Prodrug Strategy

The free carboxylic acid group in ketoprofen is a primary contributor to gastric mucosal irritation (ulcerogenicity). Masking this group via methylation (KME) alters the physicochemical profile:

-

Mechanism: KME acts as a prodrug. Upon absorption, it is hydrolyzed by plasma esterases back into the active ketoprofen moiety.

-

Benefit: Reduces direct contact irritation in the stomach and improves transdermal permeation due to increased lipophilicity.

Quality Control (Impurity A)

In regulatory pharmacopeias (e.g., EP, USP), methyl esters of acidic drugs are often monitored as specific impurities. KME serves as the Reference Standard to quantify this impurity in bulk Ketoprofen API batches.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 529083, Methyl 2-(3-benzoylphenyl)propanoate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Gas Chromatography Data. Retrieved from [Link]

-

Mahidol University (2021). Formation of this compound artifact in GC–MS analysis. Elsevier Pure. Retrieved from [Link][2][9]

Sources

- 1. Determination of related substances in ketoprofen injection by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. Methyl 2-(3-benzoylphenyl)propanoate | C17H16O3 | CID 529083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketoprofen(22071-15-4) 1H NMR [m.chemicalbook.com]

- 5. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Mechanism & Bioactivation of Ketoprofen Methyl Ester

Executive Summary

Ketoprofen Methyl Ester (KME) represents a strategic prodrug modification of the arylpropionic acid non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Unlike its parent compound, KME is devoid of intrinsic cyclooxygenase (COX) inhibitory activity. Its pharmacological efficacy is entirely dependent on metabolic bioactivation via hydrolysis.

This guide details the mechanism of action of KME, moving beyond simple pharmacodynamics to the physicochemical rationale of its design (enhanced lipophilicity), its enzymatic activation by carboxylesterases (hCE1/hCE2), and its critical application in transdermal delivery and neuroinflammation imaging (PET).

Molecular Rationale: The Prodrug Strategy

The primary limitation of ketoprofen is its free carboxylic acid moiety, which contributes to gastric mucosal irritation (direct contact mechanism) and limits passive diffusion across lipid-rich barriers like the stratum corneum or the blood-brain barrier (BBB).

Structure-Activity Relationship (SAR)

Esterification of the carboxylic acid at the C1 position with a methyl group fundamentally alters the molecule's physicochemical profile:

-

Lipophilicity Enhancement: The methyl ester masks the ionizable hydrogen, significantly increasing the partition coefficient (LogP). This facilitates superior membrane permeability.

-

Gastric Sparing: By masking the acidic group, KME prevents the "ion trapping" phenomenon in gastric parietal cells, a primary cause of NSAID-induced gastropathy.

Physicochemical Comparison

| Property | Ketoprofen (Parent) | This compound (Prodrug) | Impact |

| Molecular Weight | 254.28 g/mol | 268.31 g/mol | Slight increase; negligible effect on diffusion. |

| LogP (Octanol/Water) | ~0.97 (pH 7.[1]4) / 3.1 (Unionized) | ~3.19 | Critical: Enhances passive diffusion across lipid bilayers. |

| pKa | ~4.45 | N/A (Non-ionizable) | Eliminates pH-dependent solubility issues in the stomach. |

| Water Solubility | 51 mg/L (approx) | < 1 mg/L | Requires organic cosolvents or lipid vehicles for formulation. |

Mechanism of Bioactivation

KME is pharmacologically inert. It does not bind to the Arg-120 residue in the COX active site, which is required for the ionic anchoring of traditional NSAIDs. Therefore, bioactivation is the rate-limiting step for efficacy.

Enzymatic Hydrolysis Pathway

Upon systemic entry (or skin penetration), KME is targeted by carboxylesterases (CES), primarily in the liver, plasma, and skin.

-

Human Carboxylesterase 1 (hCE1): Predominant in the liver. Favors hydrolysis of esters with small alcohol groups (like methyl esters).

-

Human Carboxylesterase 2 (hCE2): Present in the intestine and liver.

-

Tissue Specificity:

-

Plasma: Rapid hydrolysis (Half-life < 10 mins in rodent models; variable in humans).

-

Brain: Slower hydrolysis rate, allowing the ester to cross the BBB before conversion to the active acid. This property is exploited in [11C]KTP-Me PET imaging.

-

Visualization: The Bioactivation Pathway

Figure 1: The sequential bioactivation pathway of KME. Note the critical role of carboxylesterases (hCE1/hCE2) in converting the inert ester to the active acid.

Advanced Application: Neuroinflammation Imaging

A critical "field-proven" application of KME is in Positron Emission Tomography (PET).

-

The Problem: Ketoprofen (acid) binds highly to plasma proteins and has difficulty crossing the BBB in sufficient quantities for imaging.

-

The KME Solution: [11C]this compound ([11C]KTP-Me) is used as a radiotracer.[2]

-

Transport: Crosses the BBB rapidly due to high lipophilicity.

-

Trapping: Once inside the brain parenchyma, it is hydrolyzed by local esterases to [11C]Ketoprofen.

-

Targeting: The active acid binds to COX-1 (upregulated in activated microglia), providing a high-contrast image of neuroinflammation.

-

Experimental Protocols

Protocol A: Chemical Synthesis of KME (Fischer Esterification)

Rationale: This acid-catalyzed method is robust, cost-effective, and avoids the safety risks of diazomethane.

Reagents:

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, H2SO4)

-

Sodium Bicarbonate (NaHCO3)

Workflow:

-

Dissolution: Dissolve 10 mmol of Ketoprofen in 50 mL of anhydrous methanol in a round-bottom flask.

-

Catalysis: Add 0.5 mL of conc. H2SO4 dropwise while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up:

-

Cool to room temperature.[1]

-

Evaporate excess methanol under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate (50 mL).

-

-

Neutralization: Wash the organic layer with saturated NaHCO3 solution (3 x 20 mL) to remove unreacted acid and catalyst. Critical Step: Failure here results in false positives in biological assays.

-

Purification: Wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Validation: Confirm structure via 1H-NMR (Look for methyl singlet at ~3.6 ppm).

Protocol B: In Vitro Enzymatic Hydrolysis Assay

Rationale: To determine the bioactivation rate (t1/2) in plasma or microsomes.

Workflow:

-

Preparation: Incubate human plasma or liver microsomes (1 mg protein/mL) at 37°C in phosphate buffer (pH 7.4).

-

Spiking: Add KME (dissolved in DMSO, final conc. <1%) to initiate reaction (Target conc: 10 μM).

-

Sampling: Aliquot 100 μL samples at t = 0, 5, 10, 30, 60 min.

-

Quenching: Immediately add 200 μL ice-cold Acetonitrile (containing internal standard) to stop esterase activity.

-

Analysis: Centrifuge (10,000g, 10 min) and inject supernatant into HPLC-UV or LC-MS/MS.

-

Calculation: Plot ln[KME concentration] vs. time. The slope = -k. Half-life (t1/2) = 0.693 / k.[4]

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

-

Development of Ester Prodrugs: Dhokchawle, B. V., et al. "Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation." Drug Research, 2016. Link

-

PET Imaging Mechanism: Shukuri, M., et al. "Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation." Journal of Nuclear Medicine, 2022. Link

-

Plasma Stability: Li, H., et al. "Stability of Ketoprofen Methylester in Plasma of Different Species."[5] Current Drug Metabolism, 2018. Link

-

Skin Permeation: Gwak, H. S., et al. "Enhanced bioavailability of ketoprofen from a gel preparation containing a permeation enhancer." Journal of Pharmacy and Pharmacology, 2005. Link

-

Physicochemical Data: Chemeo Data Repository. "this compound Chemical Properties." Link

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantiospecific ketoprofen concentrations in plasma after oral and intramuscular administration in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Stability of Ketoprofen Methyl Ester in Plasma

Executive Summary

Ketoprofen Methyl Ester (KME) represents a classic "prodrug" strategy designed to mask the carboxylic acid group of ketoprofen, thereby increasing lipophilicity for transdermal or oral absorption and reducing direct gastric irritation. However, the translational success of KME depends entirely on its bioconversion rate.

This guide addresses the critical bioanalytical challenge: quantifying the hydrolytic instability of KME in plasma.

Unlike stable small molecules, KME is designed to degrade. The challenge for the analyst is distinguishing between in vivo bioactivation (the desired therapeutic mechanism) and ex vivo degradation (an experimental artifact). This guide details the mechanistic basis of hydrolysis, species-dependent kinetics, and a self-validating protocol for determining in vitro half-life (

Part 1: Mechanistic Grounding

The Hydrolysis Pathway

KME is a substrate for plasma esterases. Upon exposure to plasma, the ester bond is cleaved by the addition of water, releasing the active pharmaceutical ingredient (Ketoprofen) and a byproduct (Methanol).

Key Enzymes:

-

Carboxylesterases (CES): The primary drivers of hydrolysis in rodents.[1]

-

Butyrylcholinesterase (BChE): Often plays a more significant role in human plasma where CES abundance is lower compared to rodents.

-

Albumin/AGP: Plasma proteins like albumin and

-acid glycoprotein can exhibit "pseudo-esterase" activity, contributing to background hydrolysis.[2]

Visualizing the Pathway

The following diagram illustrates the bioconversion process and the critical points of analytical intervention (Quenching).

Figure 1: Enzymatic hydrolysis pathway of this compound. The 'Acidic Quench' node represents the critical analytical step to freeze the equilibrium.

Part 2: The "Species Trap" in Translational Modeling

A frequent failure mode in KME development is the misalignment of preclinical models due to differential esterase activity.

The Rat vs. Human Discrepancy

Rodent plasma contains high levels of specific carboxylesterases (e.g., Ces1c) that are absent or arguably less active in human plasma.[1]

-

Rat Plasma: Rapid hydrolysis (

min). KME may convert to ketoprofen before reaching the target tissue. -

Human Plasma: Moderate to slow hydrolysis.

-

Dog Plasma: Generally lower activity, but highly variable depending on the collection method (see below).

Fresh vs. Commercial Plasma (Critical Insight)

Research indicates a significant divergence in stability data based on plasma sourcing.[3][4][5]

-

Commercially Frozen Plasma: Often shows lower hydrolytic activity due to enzyme degradation during freeze-thaw cycles or processing.

-

Freshly Collected Plasma: Shows substantial hydrolysis.[3][4][5]

-

Implication: Using commercial frozen dog plasma may overestimate KME stability, leading to false confidence in the prodrug's circulating half-life.

Part 3: Validated Experimental Protocol

This protocol is designed to determine the in vitro

Materials

| Component | Specification | Purpose |

| Test Matrix | Pooled Plasma (Human/Rat/Dog) | Bioreactor containing esterases.[6] |

| Buffer Control | PBS (pH 7.[1]4) | Distinguishes chemical vs. enzymatic instability. |

| KME Stock | 10 mM in DMSO | Test article source.[7] |

| Positive Control | Propantheline or Procaine | Validates that the plasma enzymes are active. |

| Quench Solution | Ice-cold Acetonitrile + 0.1% Formic Acid | Precipitates protein and denatures enzymes. |

| Internal Std (IS) | Ketoprofen-d3 or Warfarin | Normalizes MS variability. |

Step-by-Step Workflow

Step 1: Pre-Incubation (The Temperature Gap)

-

Thaw plasma at 37°C.

-

Crucial: Centrifuge at 3000 x g for 5 mins to remove cryoprecipitates.

-

Aliquot 990 µL of plasma into reaction tubes.

-

Equilibrate tubes in a shaking water bath (37°C) for 10 minutes prior to spiking. Failure to pre-warm results in non-linear kinetics in the first 5 minutes.

Step 2: Spiking (T=0 Initiation)

-

Add 10 µL of KME Stock (100 µM final concentration) to the plasma.

-

Note: Keep organic solvent (DMSO) < 1% to avoid inhibiting esterases.

-

Mix gently (do not vortex vigorously as it causes foaming/denaturation).

Step 3: Sampling & Quenching

-

At designated time points (0, 5, 15, 30, 60, 120 min), remove 50 µL of the mixture.

-

Immediate Action: Transfer into 200 µL of Quench Solution (Ice-cold ACN + Formic Acid).

-

Why Formic Acid? Simple organic precipitation is insufficient. You must lower the pH < 4.0 to instantly deactivate carboxylesterases.

Step 4: Processing

-

Vortex quenched samples for 5 minutes.

-

Centrifuge at 4000 rpm for 15 minutes (4°C).

-

Transfer supernatant to LC-MS/MS vials.

Workflow Visualization

Figure 2: Operational workflow for plasma stability assay. Note the strict timing between Aliquot and Quench.

Part 4: Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural logarithm of the remaining KME peak area ratio (Analyte/IS) against time.

Where:

Acceptance Criteria (Self-Validation)

-

Linearity: The

of the decay curve should be -

Mass Balance: Monitor the appearance of Ketoprofen (the metabolite). As KME decreases, Ketoprofen should increase stoichiometrically (molar equivalent). If KME disappears but Ketoprofen does not appear, suspect non-specific binding to plasticware or alternative degradation pathways.

-

Positive Control: The control compound (e.g., Propantheline) must show >50% degradation within its known half-life range to validate the plasma batch.

Troubleshooting

-

Issue: Rapid degradation at T=0.

-

Cause: Quenching was too slow or insufficient acid was used.

-

Fix: Increase Formic Acid concentration to 1.0% in the quench solution.

-

-

Issue: No degradation in Rat Plasma.

-

Cause: Inhibitor contamination (e.g., using organophosphate-treated collection tubes).

-

Fix: Ensure plasma is collected in Heparin or EDTA tubes, never fluoride/oxalate (esterase inhibitors).

-

References

-

Comparison of Plasma Stability in Different Species

-

Interspecies Esterase Differences

-

Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate[1][3][4][5]

- Source: NIH / PubMed Central (2019)

- Key Finding: Establishes the hierarchy of esterase activity (Rat >> Human > Dog) and the role of Carboxylesterases.

-

URL:[Link]

-

-

General Protocol for Plasma Stability

-

Role of Carboxylesterases

- Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance?

- Source: NIH / Pharmacotherapy (2010)

- Key Finding: Detailed mechanism of ester hydrolysis and the distinction between hCE1 and hCE2.

-

URL:[Link]

Sources

- 1. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. researchgate.net [researchgate.net]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. evotec.com [evotec.com]

Pharmacokinetic Profile of Ketoprofen Methyl Ester: A Technical Guide

Executive Summary: The Prodrug Strategy

Ketoprofen Methyl Ester (KME) represents a strategic derivatization of the arylpropionic acid NSAID, ketoprofen. By esterifying the free carboxylic acid group, KME increases lipophilicity (LogP ~3.2) and eliminates the direct acidity responsible for local gastric irritation.

However, KME is pharmacologically inactive in its ester form. Its pharmacokinetic (PK) value lies entirely in its ability to act as a transport vehicle —penetrating biological barriers (specifically the stratum corneum) more efficiently than the parent drug before undergoing enzymatic hydrolysis to release the active moiety.

This guide details the ADME (Absorption, Distribution, Metabolism, Excretion) profile of KME, with a specific focus on the hydrolysis-permeation balance and the bioanalytical challenges (specifically ex vivo artifact formation) that researchers must validate against.

Physicochemical Profile & Comparative Properties

The shift from ketoprofen to KME alters the physicochemical landscape, driving its use in transdermal and topical formulations.

Table 1: Comparative Physicochemical Properties

| Parameter | Ketoprofen (Parent) | This compound (Prodrug) | Impact on PK |

| Molecular Weight | 254.28 g/mol | 268.31 g/mol | Minimal impact on diffusion coefficient. |

| LogP (Oct/Water) | ~3.1 | ~3.19 (Predicted) | Enhanced lipophilicity improves partitioning into lipid bilayers (Stratum Corneum). |

| pKa | ~4.45 (Acidic) | Non-ionizable | Removes pH-dependent solubility issues in the stomach; reduces direct mucosal damage. |

| State | Crystalline Powder | Pale Yellow Oil/Low-melt Solid | Liquid state facilitates incorporation into lipid-based nanoemulsions. |

| Solubility | Low (Water), High (Ethanol) | Very Low (Water), High (Organic) | Requires lipidic or organic vehicles for delivery. |

Metabolic Activation Pathway

KME functions as a "Trojan Horse." Once it crosses the biological barrier, it must be cleaved by carboxylesterases. If hydrolysis is too slow, the prodrug may be cleared before activation. If too fast (in the donor compartment of a transdermal patch), the advantage of the ester is lost.

Diagram 1: Metabolic Activation & Elimination Pathway

This pathway illustrates the critical hydrolysis step required for pharmacological activity.

Caption: The bioactivation pathway of KME. Note that KME itself does not inhibit COX enzymes; it must first be hydrolyzed to Ketoprofen.

Pharmacokinetic Profile (ADME)

Absorption (Transdermal Focus)

KME is predominantly utilized in topical formulations (gels, nanoemulsions).

-

Mechanism: Passive diffusion following Fick’s First Law.

-

Permeation Efficiency: KME exhibits higher flux rates (

) through the stratum corneum compared to ketoprofen due to the masking of the ionic charge. -

The Reservoir Effect: KME tends to accumulate in the dermis, creating a local reservoir that slowly releases ketoprofen via cutaneous esterases.

Distribution & Plasma Stability (Critical Species Differences)

Warning for Preclinical Translation: The stability of KME in plasma is highly species-dependent.

-

Rat/Mouse/Horse: Rapid hydrolysis.[1][2] KME is converted to ketoprofen almost immediately upon entering systemic circulation.

-

Human: Moderate hydrolysis.

-

Dog/Pig: Slower hydrolysis in commercially purchased plasma, but variable in fresh plasma.[1][2]

Implication: PK data derived from rodent models may overestimate the systemic conversion rate compared to humans.

Metabolism

-

Primary Site: Liver (systemic) and Skin (local).

-

Enzymes: Carboxylesterases (hCE-1 and hCE-2).

-

Chiral Inversion: Like the parent, the resulting ketoprofen undergoes unidirectional chiral inversion (

) in vivo, though this is less relevant to the ester moiety itself.

Bioanalytical Methodology (Self-Validating Protocol)

The "Artifact" Trap: A common error in KME bioanalysis is the artificial formation of KME during sample preparation.

-

Scenario: Extracting ketoprofen from urine/plasma using Methanol in the presence of Lipases .

-

Result: Lipases catalyze the esterification of Ketoprofen + Methanol

KME. -

False Positive: You detect KME in the sample and incorrectly assume it is the prodrug, when it is actually a bench-top artifact.

Protocol: Validated HPLC-UV/MS Determination

To avoid artifact formation and ensure stability, follow this extraction workflow.

Reagents:

-

Extraction Solvent: tert-Butyl methyl ether (TBME) or Ethyl Acetate (Avoid Methanol in primary extraction).

-

Mobile Phase: Acetonitrile : Water (pH 3.5 with Orthophosphoric acid).

-

Column: C18 Reverse Phase (e.g., 5

m, 250 x 4.6 mm).

Step-by-Step Workflow:

-

Sample Collection: Collect blood into heparinized tubes. Immediately acidify or add esterase inhibitors (e.g., NaF) if measuring the intact ester is the goal (to stop hydrolysis).

-

LLE (Liquid-Liquid Extraction):

-

Add 1 mL Plasma + 50

L Internal Standard (e.g., Indomethacin). -

Add 100

L 1M HCl (Acidify to protonate Ketoprofen for extraction). -

Add 5 mL TBME (Do NOT use Methanol here).

-

Vortex (2 min) and Centrifuge (3000 rpm, 10 min).

-

-

Reconstitution:

-

Evaporate organic layer under

stream at 40°C. -

Reconstitute residue in Mobile Phase.

-

-

Detection: UV at 254 nm or MS/MS (MRM mode).

Diagram 2: Artifact-Free Bioanalytical Workflow

This workflow prevents the false detection of KME caused by laboratory solvents.

Caption: Validated extraction workflow emphasizing the exclusion of Methanol during the lipophilic extraction phase to prevent artifact generation.

References

-

Gwak, H. S., et al. (2002). "Stability of Ketoprofen Methylester in Plasma of Different Species." Biopharmaceutics & Drug Disposition.

- Significance: Establishes the rapid hydrolysis r

-

Negrusz, A., et al. (2012). "Formation of this compound artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction." Arabian Journal of Chemistry.

- Significance: Identifies the critical methanol-lipase artifact issue in bioanalysis.

-

Fujii, M., et al. (2000).[3][4] "Effect of fatty acid esters on permeation of ketoprofen through hairless rat skin." International Journal of Pharmaceutics.

- Significance: Validates the permeation enhancement of ester deriv

- Kantarci, G., et al. (2007). "Thermal analysis and preformulation studies of ketoprofen-methyl ester." Journal of Thermal Analysis and Calorimetry.

Sources

Technical Guide: Spectroscopic Characterization of Ketoprofen Methyl Ester

Executive Summary

Ketoprofen Methyl Ester (KME) is the esterified derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. While ketoprofen itself is a widely used analgesic, the methyl ester serves two critical roles in pharmaceutical research:

-

Prodrug Development: It masks the free carboxylic acid, improving lipophilicity and reducing direct gastric mucosal irritation (GI toxicity) before being hydrolyzed back to the active parent drug in vivo.

-

Analytical Standard: It is the primary analyte in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1] Due to the polarity of the carboxylic acid in ketoprofen, direct GC analysis leads to peak tailing; derivatization to the methyl ester improves volatility and peak shape.

This guide provides a comprehensive reference for the spectroscopic identification of KME, distinguishing it from its parent acid through NMR, IR, and Mass Spectrometry.

Part 1: Chemical Identity & Synthesis Protocol[1]

Chemical Structure & Properties[2][3][4]

-

IUPAC Name: Methyl 2-(3-benzoylphenyl)propanoate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 268.31 g/mol [1]

-

Key Functional Groups: Methyl ester, Benzophenone (diaryl ketone).[1]

Synthesis Workflow (Fischer Esterification)

The most reliable method for generating KME for analytical standards is acid-catalyzed Fischer esterification.[1]

Protocol:

-

Dissolution: Dissolve 1.0 g of Ketoprofen in 20 mL of anhydrous Methanol (MeOH).

-

Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (

) dropwise. -

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[1] -

Workup: Cool to room temperature. Remove excess MeOH under reduced pressure.[1] Dilute residue with Ethyl Acetate (EtOAc), wash with saturated

(to remove unreacted acid), then brine.[1] -

Isolation: Dry organic layer over

, filter, and concentrate.

Critical Insight (The "Artifact" Phenomenon):

Field Note: Researchers analyzing ketoprofen in biological matrices (e.g., urine/plasma) via GC-MS often detect KME even without intentional derivatization.[1] This is frequently an extraction artifact caused by using methanol as a solvent during liquid-liquid extraction (LLE) in the presence of acidic conditions or lipase enzymes, which catalyze the esterification in situ [1].

Figure 1: Acid-catalyzed synthesis workflow for this compound.

Part 2: Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of ester formation. The diagnostic shift occurs in the carbonyl region. In the parent ketoprofen, the carboxylic acid shows a broad O-H stretch and a lower frequency C=O stretch. In KME, the O-H disappears, and the ester C=O appears at a higher frequency.

Key Diagnostic Bands

| Functional Group | Wavenumber ( | Assignment & Notes |

| Ester C=O | 1735 – 1745 | Primary Indicator. Sharp, strong band.[1][2] Significantly higher than the parent acid dimer C=O (~1697 |

| Ketone C=O | 1655 – 1660 | Benzophenone carbonyl.[1] Conjugation with two aromatic rings lowers the frequency.[1] Remains unchanged from parent drug.[1] |

| C-H (Aliphatic) | 2950 – 2990 | Methyl/Methine stretches.[1] |

| C-O (Ester) | 1150 – 1250 | C-O-C asymmetric stretch.[1] |

| O-H (Acid) | ABSENT | The broad band at 2500–3300 |

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural purity.[1] All shifts are reported in ppm (

H NMR (Proton)

The spectrum is characterized by the appearance of a sharp methoxy singlet and the disappearance of the carboxylic acid proton (usually broad, >10 ppm).

| Position | Multiplicity | Integration | Assignment | |

| -OCH3 | 3.68 | Singlet (s) | 3H | Methyl ester protons (Diagnostic). |

| -CH- | 3.82 | Quartet (q, | 1H | Methine proton (alpha to carbonyl).[1] |

| -CH3 | 1.54 | Doublet (d, | 3H | Methyl group on the propionyl chain.[1] |

| Ar-H | 7.40 – 7.80 | Multiplet (m) | 9H | Aromatic protons (Benzophenone system).[1] |

Interpretation Logic: The quartet at 3.82 ppm and doublet at 1.54 ppm confirm the intact propionic acid backbone. The singlet at 3.68 ppm is the definitive proof of methylation. If the singlet is absent and a broad peak appears >10 ppm, hydrolysis has occurred.

C NMR (Carbon)

| Carbon Type | Assignment | |

| Ketone C=O | ~196.5 | Benzophenone carbonyl.[1] |

| Ester C=O | ~174.5 | Ester carbonyl (Upfield from ketone due to lack of conjugation compared to benzophenone).[1] |

| -OCH3 | 52.1 | Methoxy carbon (Diagnostic). |

| -CH- | 45.4 | Alpha-carbon (Methine).[1] |

| -CH3 | 18.6 | Methyl carbon.[1] |

| Aromatic | 128.0 – 137.9 | Complex aromatic region.[1] |

Part 4: Mass Spectrometry (GC-MS)

In Electron Impact (EI, 70 eV) mass spectrometry, KME shows a distinct fragmentation pattern driven by the stability of the benzophenone moiety.

Molecular Ion & Base Peak[1]

-

Molecular Ion (

): m/z 268 (Distinct from Ketoprofen m/z 254).[1] -

Base Peak: m/z 105 (Benzoyl cation).[1]

Fragmentation Pathway

- (268): Parent ion.

-

Loss of Methoxy/Carbomethoxy:

-

Loss of

(M - 59)

-

-

Benzophenone Core:

-

Cleavage adjacent to the ketone carbonyl yields the benzoyl cation (

), m/z 105. -

Further loss of CO from m/z 105

m/z 77 (Phenyl cation,

-

Figure 2: Major EI-MS fragmentation pathways for this compound.

References

-

Formation of this compound artifact in GC–MS analysis. Arabian Journal of Chemistry. (2024). Investigates the unexpected formation of KME during alkaline liquid-liquid extraction due to lipase activity and methanol solvents.

-

Infrared Spectra of Polymers and Carbonyl Compounds. Spectroscopy Online. (2022).[1] Defines the diagnostic carbonyl stretching regions for esters (1735-1750 cm-1) vs ketones (1660 cm-1).[1]

-

MassBank Record: Ketoprofen. MassBank Europe.[1] (Accession: MSBNK-Eawag-EA020509).[1] Provides the fragmentation baseline for the parent compound to distinguish from the ester. [1]

-

NMR Chemical Shifts of Common Impurities. Organometallics. (2010). Standard reference for solvent residuals (MeOH, EtOAc) often found in KME synthesis.[1] [1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Ketoprofen Methyl Ester

Executive Summary & Strategic Rationale

Ketoprofen methyl ester (KME) serves as a critical intermediate in the synthesis of complex NSAID prodrugs and as a stable analytical standard for metabolic profiling. While various esterification methods exist—including Steglich coupling (DCC/DMAP) and acyl chloride activation—the Acid-Catalyzed Fischer Esterification remains the gold standard for scalability, atom economy, and purification simplicity.

Why this protocol?

-

Atom Economy: Unlike DCC coupling which generates stoichiometric urea waste, this route produces only water as a byproduct.

-

Purification Efficiency: The reaction equilibrium is driven by solvent excess, and the distinct acidity difference between the product (neutral ester) and starting material (carboxylic acid) allows for a self-validating alkaline wash workup that virtually guarantees chemical purity without immediate chromatography.

-

Scalability: The thermodynamic stability of the reagents allows this process to be scaled from milligrams to kilograms with minimal modification.

Reaction Mechanism & Critical Parameters

The synthesis relies on the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

2.1 Mechanistic Pathway (DOT Visualization)

Figure 1: Kinetic pathway of the acid-catalyzed esterification of 2-(3-benzoylphenyl)propanoic acid.

Materials & Equipment

| Component | Specification | Role |

| Ketoprofen | >98% Purity (HPLC) | Substrate |

| Methanol (MeOH) | Anhydrous, ACS Grade | Reagent & Solvent |

| Sulfuric Acid (H₂SO₄) | Conc. (95-98%) | Catalyst |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Sodium Bicarbonate | Saturated Aqueous Sol.[1] | Quench/Wash |

| Apparatus | Round-bottom flask, Reflux condenser, CaCl₂ drying tube | Reaction Vessel |

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ketoprofen (2.54 g, 10.0 mmol) in Methanol (25 mL) .

-

Catalyst Addition: While stirring gently, add Concentrated Sulfuric Acid (0.25 mL) dropwise.

-

Caution: This reaction is exothermic. Add acid slowly to prevent localized boiling.

-

-

Reflux: Attach a reflux condenser topped with a calcium chloride drying tube (to exclude atmospheric moisture). Heat the mixture to reflux (approx. 65°C) for 6–8 hours .

-

Validation Point: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.3) should disappear, replaced by the less polar ester (Rf ~0.6).

-

Phase 2: Workup & Isolation

-

Evaporation: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure (rotary evaporator) to obtain a viscous oil.

-

Critical Step: Do not heat above 40°C during evaporation to avoid degradation.

-

-

Reconstitution: Dissolve the residue in Ethyl Acetate (30 mL) .

-

Alkaline Wash (Self-Validating Step): Transfer the organic phase to a separatory funnel. Wash sequentially with:

-

Water (2 x 15 mL): Removes residual acid catalyst.

-

Saturated NaHCO₃ (2 x 15 mL): Neutralizes any remaining sulfuric acid and converts unreacted Ketoprofen into its water-soluble sodium salt.

-

Why this works: The ester remains in the organic layer, while unreacted starting material is extracted into the aqueous phase. This eliminates the need for column chromatography in most cases.

-

-

Drying: Wash the organic layer with Brine (15 mL) , dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Phase 3: Purification (Optional)

If high purity (>99.5%) is required for analytical standards:

-

Flash Chromatography: Silica gel 60; Gradient elution 0-10% Ethyl Acetate in Hexane.

-

Yield: Expected yield is 90–95% as a colorless to pale yellow viscous oil.

Workflow Diagram (DOT Visualization)

Figure 2: Operational workflow for the isolation of this compound.

Characterization & Quality Control

To validate the synthesis, compare the spectral data against the following reference values.

| Technique | Parameter | Expected Signal | Mechanistic Insight |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65–3.70 (s, 3H) | Methyl Ester Singlet | Confirms attachment of -OCH₃ group. |

| δ 10.0–12.0 | Absent | Disappearance confirms consumption of carboxylic acid. | |

| FT-IR (Neat) | 1735–1740 cm⁻¹ | C=O Stretch (Ester) | Shifted from acid carbonyl (~1710 cm⁻¹). |

| Mass Spectrometry | m/z 268 | [M]⁺ Molecular Ion | Consistent with formula C₁₇H₁₆O₃. |

Troubleshooting Guide:

-

Low Yield: Ensure methanol is anhydrous.[4] Water pushes the equilibrium back to the starting material.

-

Emulsions during wash: Add solid NaCl to the separatory funnel to increase ionic strength and break the emulsion.

References

-

Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molbank, 2025.[5] Link

- Context: Provides comparative characterization data for this compound as a reference standard.

-

Formation of this compound artifact in GC–MS analysis. Arabian Journal of Chemistry, 2017. Link

- Context: Validates the rapid methylation of ketoprofen in methanol even under mild conditions.

-

Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters. National Institutes of Health (PubMed Central), 2022. Link

- Context: Details the utility of the methyl ester as a precursor for radiolabeled probes and its hydrolysis behavior in vivo.

-

Investigation Into the Formation of Ibuprofen Methyl Ester. American Pharmaceutical Review, 2010. Link

- Context: Establishes the standard acid-catalyzed protocol (H2SO4/MeOH)

Sources

Application Note: High-Resolution Chiral Separation of Ketoprofen Methyl Ester Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract and Introduction

The stereochemical composition of pharmaceutical compounds is a critical factor in their efficacy and safety. Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The pharmacological activity is primarily associated with the S-enantiomer, while the R-enantiomer is significantly less active and can contribute to side effects. Consequently, the accurate determination of enantiomeric purity is paramount in drug development and quality control.

This application note provides a comprehensive guide to the chiral separation of ketoprofen enantiomers, specifically as their methyl ester derivatives, using High-Performance Liquid Chromatography (HPLC). Esterification of the carboxylic acid group can enhance solubility in non-polar mobile phases and improve chromatographic performance on certain chiral stationary phases (CSPs). We will detail a robust, validated HPLC method, explain the underlying principles of chiral recognition, and provide a step-by-step protocol suitable for researchers, scientists, and drug development professionals.

The separation of profen enantiomers has been extensively studied, with various CSPs being employed, including those based on polysaccharides (amylose, cellulose), proteins, and cyclodextrins.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for this class of compounds, often under normal-phase conditions.[1][3] This guide will focus on an amylose-based CSP, which provides excellent resolution through a combination of hydrogen bonding, π-π interactions, and steric inclusion within its chiral helical structure.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support, are highly effective for separating a wide range of chiral molecules. The chiral selector in this case is a derivative of amylose, a polymer of glucose.

The separation mechanism is based on the differential transient interactions between the two enantiomers of ketoprofen methyl ester and the chiral stationary phase. The helical polymer structure of the amylose derivative creates chiral grooves or cavities. Enantiomers fit into these cavities differently, leading to the formation of diastereomeric complexes with varying stability.

Key molecular interactions governing this separation include:

-

Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the carbonyl group) and the carbamate linkages of the CSP.

-

π-π Interactions: Stacking between the aromatic rings of ketoprofen and the phenyl groups on the CSP's carbamate derivative.

-

Steric Interactions (Inclusion): The overall shape and size of the enantiomer determining how well it fits into the chiral cavities of the stationary phase.

The combination of these interactions results in one enantiomer being retained on the column longer than the other, thus achieving separation. The use of an acidic modifier in the mobile phase, such as acetic acid, is crucial to suppress the ionization of any residual carboxylic acid, ensuring consistent interactions and sharp, symmetrical peak shapes.[3]

Caption: Chiral separation workflow and principle within the HPLC system.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the preparation of the analyte and the subsequent HPLC analysis.

Materials and Equipment

-

HPLC System: A quaternary or binary HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chiral Column: YMC CHIRAL ART Amylose-C Neo, 250 x 4.6 mm, 5 µm (Part No: KBN99S05-2546WT) or equivalent amylose-based CSP.[4]

-

Reagents:

-

Racemic Ketoprofen (≥98% purity)

-

Methanol (HPLC Grade)

-

Chloroform (ACS Grade)

-

Sulfuric Acid (Concentrated, ACS Grade)

-

n-Hexane (HPLC Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Glacial Acetic Acid (HPLC Grade)

-

-

Equipment: Volumetric flasks, analytical balance, magnetic stirrer, reflux apparatus, sonicator, 0.45 µm syringe filters, HPLC vials.

Preparation of Racemic this compound Standard

Causality: Direct analysis of ketoprofen (a free acid) is common, but esterification to its methyl ester derivative is performed to enhance compatibility with normal-phase chromatography, often leading to improved peak shape and resolution. This protocol is for creating a reference standard for method validation.

-

Reaction Setup: In a round-bottom flask, dissolve 1 g of racemic ketoprofen in a mixture of 30 mL of methanol and 300 mL of chloroform.[5]

-

Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the esterification.[5]

-

Reflux: Heat the mixture to 60 °C and allow it to reflux for 3 hours with gentle stirring.[5]

-

Workup: After cooling to room temperature, wash the organic mixture three times with 1 M NaHCO₃ solution, followed by three washes with distilled water in a separatory funnel.

-

Drying: Dry the resulting organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the racemic this compound.

-

Verification: Confirm the product structure and purity using appropriate analytical techniques (e.g., NMR, MS, or achiral HPLC).

Chromatographic Conditions

The following conditions are based on established methods that achieve excellent baseline separation.[4]

| Parameter | Recommended Setting |

| Chiral Column | YMC CHIRAL ART Amylose-C Neo, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Methyl tert-butyl ether : Glacial Acetic Acid (65:35:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes |

Rationale for Choices:

-

Mobile Phase: A normal-phase eluent is chosen for its compatibility with the polysaccharide CSP. The ratio of hexane (a weak solvent) to MTBE (a stronger solvent) controls the retention time, while the small amount of glacial acetic acid ensures the analyte is in a non-ionized state for optimal interaction with the CSP.[4]

-

Temperature: A slightly elevated temperature of 35 °C can improve column efficiency and reduce backpressure without significantly compromising chiral recognition.[4]

-

Wavelength: 254 nm is selected due to the strong absorbance of the benzoyl chromophore in the ketoprofen molecule.[4][6]

Sample Preparation Protocol

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of the synthesized racemic this compound in the mobile phase to create a stock solution of 1.0 mg/mL.

-

Working Standard: Prepare working standards by diluting the stock solution with the mobile phase as needed.

-

Filtration: Prior to injection, filter all samples through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any particulate matter and protect the column.

Caption: Step-by-step sample preparation and analysis workflow.

Expected Results and System Validation

A successful separation will yield two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers of this compound.

System Suitability

Before analyzing samples, the chromatographic system must pass suitability tests to ensure its performance is adequate. The parameters should meet established criteria, such as those found in pharmacopoeias.[4]

| Parameter | Acceptance Criteria | Justification |

| Resolution (Rs) | > 2.5 | Ensures accurate quantification by providing baseline separation. |

| Theoretical Plates (N) | > 2000 | Indicates high column efficiency and good peak sharpness. |

| Tailing Factor (Tf) | 0.8 – 1.5 | Confirms good peak symmetry, free from secondary interactions. |

| Peak Area Ratio | 1:1 (for racemic standard) | Validates that the detector response is equivalent for both enantiomers. |

Discussion and Method Optimization

The method described is robust and should provide excellent results. However, if optimization is required (e.g., to reduce run time or improve resolution for a slightly different compound), consider the following:

-

Mobile Phase Composition: The ratio of the polar modifier (MTBE or an alcohol like isopropanol/ethanol) to the non-polar main solvent (n-hexane) is the most critical factor. Increasing the polar modifier content will decrease retention times, while decreasing it will increase retention and potentially improve resolution.

-

Choice of Modifier: Substituting MTBE with ethanol or isopropanol can alter the selectivity of the separation, as alcohols are stronger hydrogen bond donors and acceptors.

-

Temperature: Lowering the column temperature generally increases retention and can improve resolution, although it may also broaden peaks. Conversely, increasing the temperature can sharpen peaks and reduce analysis time, but may decrease selectivity. A systematic study is recommended to find the optimal balance.

Conclusion

This application note details a reliable and high-resolution HPLC method for the chiral separation of this compound enantiomers. By employing an amylose-based chiral stationary phase under normal-phase conditions, baseline separation with excellent peak shape and efficiency is readily achievable. The provided step-by-step protocol for both standard preparation and chromatographic analysis serves as a complete guide for implementation in a quality control or research laboratory. This method is suitable for determining the enantiomeric purity of ketoprofen and can be adapted for related compounds within the profen class of NSAIDs.

References

-

Hanking Instrument & Equipment. (n.d.). Separation of Ketoprofen Isomers. Retrieved from Hanking Instrument website.

-

Li, G. L., et al. (2009). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. Chinese Journal of New Drugs.

-

Li, G. L., et al. (2009). [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives]. PubMed.

-

Mullangi, R., & Srinivas, N. R. (2010). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate.

-

DergiPark. (n.d.). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector.

-

Gjetja, M., & Kłosińska-Szmurło, E. (2016). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC.

-

Szewczyk, M., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. MDPI.

-

Mullangi, R., et al. (2003). Resolution of Enantiomers of Ketoprofen by HPLC: A Review. PubMed.

-

Pintér, G., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. MDPI.

-

ResearchGate. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen.

-

ResearchGate. (n.d.). Chiral Separation of Ketoprofen Enantiomers by Preparative and Simulated Moving Bed Chromatography.

-

Zhou, H. (2000). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Pharmaceutical Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Ketoprofen Isomers-Hanking Instrument & Equipment [en.shhanking.com]

- 5. mdpi.com [mdpi.com]

- 6. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversedphase HPLC [journal11.magtechjournal.com]

HPLC Profiling of Ketoprofen Methyl Ester (KME): Stability-Indicating Protocol

Executive Summary & Analyte Profiling

Ketoprofen Methyl Ester (KME) is a lipophilic prodrug of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. While often synthesized to reduce gastric irritation associated with the free carboxylic acid of the parent drug, it is also monitored as a critical process impurity (European Pharmacopoeia Impurity D) and a degradation product in methanolic formulations.

This Application Note details a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method designed to resolve KME from its parent active pharmaceutical ingredient (API), Ketoprofen, and potential degradation products.

Physicochemical Context

The separation logic relies on the distinct hydrophobicity changes occurring during esterification.

| Property | Ketoprofen (Parent) | This compound (Analyte) | Chromatographic Implication |

| Structure | Free Carboxylic Acid | Methyl Ester | KME is significantly more lipophilic. |

| pKa | ~4.45 | Neutral (Non-ionizable) | KME retention is pH-independent; Parent retention is pH-dependent. |

| LogP | ~3.1 | ~3.6 - 3.8 | KME will elute after Ketoprofen in RP-HPLC. |

| UV Max | 254 nm (Benzophenone) | 254 nm (Benzophenone) | Simultaneous detection is possible at a single wavelength. |

Critical Distinction: Do not confuse KME (Methyl 2-(3-benzoylphenyl)propionate) with USP Ketoprofen Related Compound A (α-Methyl-3-(4-methylbenzoyl)benzeneacetic acid). The latter is a structural isomer, whereas KME is the esterification product of the API.

Method Development Strategy

The primary challenge in KME analysis is not detection, but selectivity against the parent acid (Ketoprofen) which forms via hydrolysis.

The "pH Lock" Mechanism

To ensure robust separation, the mobile phase pH must be controlled below the pKa of Ketoprofen (pH < 3.5).[1]

-

At pH 3.0: Ketoprofen exists in its protonated (neutral) form. This suppresses ionization, preventing peak tailing and maximizing retention to resolve it from the solvent front, yet keeping it less retained than the highly hydrophobic ester.

-

At pH > 5.0: Ketoprofen ionizes (COO-), eluting near the void volume, potentially co-eluting with polar impurities, while the neutral KME remains strongly retained.

Development Logic Flowchart

Figure 1: Decision tree for establishing the chromatographic conditions. The critical step is pH optimization to control the ionization state of the parent impurity (Ketoprofen).

Optimized Experimental Protocol

This protocol serves as a self-validating system. If the resolution between Ketoprofen and KME drops below 2.0, the column or mobile phase pH has drifted.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard hydrophobicity required for ester retention. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[2]0) (55 : 45 v/v) | ACN provides sharper peaks than MeOH; pH 3.0 suppresses silanol activity. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Wavelength | 254 nm | Max absorption for the benzophenone moiety. |

| Injection Vol | 20 µL | Optimized for sensitivity without column overload. |

| Temperature | 25°C (Ambient) | Higher temps may promote on-column hydrolysis. |

| Run Time | ~15 minutes | KME typically elutes at 10-12 min; Ketoprofen at 6-7 min. |

Buffer Preparation (0.02 M Phosphate, pH 3.0)

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 900 mL of HPLC-grade water. -

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm nylon membrane filter.

Standard Preparation

-

Stock Solution: Dissolve 10 mg KME Reference Standard in 10 mL Acetonitrile (1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL using the Mobile Phase.

-

Resolution Solution: Mix KME (50 µg/mL) and Ketoprofen API (50 µg/mL) to verify separation.

Sample Preparation & Hydrolysis Prevention

Crucial Warning: KME is an ester and is liable to hydrolysis in the presence of water and heat, converting back to Ketoprofen. This can lead to false-positive impurity results.

Figure 2: Sample preparation workflow emphasizing the minimization of aqueous exposure and heat to prevent artifactual hydrolysis of the ester.

Protocol:

-

Weigh sample equivalent to 10 mg of KME.

-

Transfer to a 100 mL volumetric flask.

-

Add 60 mL 100% Acetonitrile (Water promotes hydrolysis).

-

Sonicate for 5 minutes (Keep bath cool).

-

Make up to volume with Mobile Phase (only at the final step).

-

Filter (0.45 µm PTFE) and inject within 60 minutes.

Validation Parameters (ICH Q2)

The following acceptance criteria define a successful validation for this method.

| Parameter | Experiment | Acceptance Criteria |

| Specificity | Inject Mobile Phase, Placebo, KME, and Ketoprofen. | No interference at KME retention time. Resolution (Rs) > 2.0. |

| Linearity | 5 levels (e.g., 10% to 150% of target conc). | |

| Precision | 6 replicate injections of standard. | RSD < 2.0%.[3] |

| LOD / LOQ | Signal-to-Noise (S/N) ratio. | LOD (S/N ~3); LOQ (S/N ~10). |

| Robustness | Change Flow (±0.1 mL), pH (±0.2), Temp (±5°C). | System Suitability remains within limits. |

Troubleshooting Guide

Issue: "Ghost" Peak appearing before KME.

-

Cause: On-column hydrolysis.

-

Solution: The peak is likely Ketoprofen. Check if the column temperature is too high (>30°C) or if the sample has been sitting in the autosampler (in aqueous mobile phase) for too long.

Issue: Drifting Retention Times.

-

Cause: Phosphate buffer precipitation or pH fluctuation.

-

Solution: Ensure the ACN:Buffer ratio does not exceed 80:20 (buffer precipitation risk). Always premix and filter.

References

-

European Pharmacopoeia (Ph. Eur.) . Ketoprofen Monograph 01/2017:0922. (Defines Impurity D as this compound).

-

United States Pharmacopeia (USP) . Ketoprofen Monograph. (Provides standard chromatographic conditions for related compounds).

-

Kormosh, Z., et al. (2025). "Simple micellar electrokinetic chromatographic (MEKC) method for determination of ketoprofen...". ResearchGate.[3] (Comparative separation techniques). Link

-

Cheméo . This compound Chemical Properties. (LogP and physical data).[2][3][4] Link

-

Puech-Costes, E., et al. "Stability Indicating HPLC Method for Simultaneous Determination of Ketoprofen and Methylparaben". International Journal for Pharmaceutical Research Scholars. (Basis for mobile phase selection). Link

Sources

- 1. Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CAS 47087-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Notes and Protocols for the Use of Ketoprofen Methyl Ester as an Internal Standard in Bioanalysis

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent complexity of biological matrices such as plasma, urine, and tissue homogenates can introduce significant variability during sample processing and analysis.[1][2] To ensure the reliability and reproducibility of bioanalytical data, the use of an appropriate internal standard (IS) is indispensable.[2] An ideal internal standard is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples, including calibration standards and quality controls. Its primary function is to normalize for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the method.[2]

Ketoprofen methyl ester, a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, presents itself as a suitable candidate for an internal standard in various bioanalytical methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an internal standard. We will delve into the rationale for its selection, detailed protocols for its implementation, and essential validation considerations in line with regulatory expectations.

Rationale for Selecting this compound as an Internal Standard

The selection of an internal standard is a critical decision in bioanalytical method development. While stable isotope-labeled (SIL) internal standards are often considered the "gold standard" for their ability to perfectly co-elute and exhibit identical ionization behavior to the analyte, their synthesis can be costly and time-consuming.[1][2] In many instances, a well-chosen structural analog like this compound can provide robust and reliable quantification.

The suitability of this compound stems from several key characteristics:

-

Structural Similarity to a Class of Analytes: As an ester derivative of ketoprofen, it shares a core structure with other NSAIDs and compounds containing a carboxylic acid moiety that might be derivatized for analytical purposes. This structural resemblance often translates to similar extraction recovery and chromatographic behavior.

-

Appropriate Physicochemical Properties: this compound possesses a molecular weight of 268.31 g/mol and an octanol/water partition coefficient (logP) of 3.194, indicating a moderate level of lipophilicity suitable for common extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3]

-

Distinct Mass Spectrometric Fragmentation: It generates a unique fragmentation pattern upon collision-induced dissociation in a tandem mass spectrometer, allowing for selective and interference-free detection alongside the analyte of interest.[4][5]

-

Commercial Availability: this compound is readily available from commercial suppliers, facilitating its accessibility for research and development laboratories.

It is crucial to acknowledge a potential pitfall: the stability of the ester bond. This compound can be susceptible to hydrolysis back to ketoprofen, particularly in biological matrices containing esterases.[6] This underscores the importance of thoroughly evaluating its stability under the specific conditions of the bioanalytical method. Additionally, the potential for in-situ formation of this compound as an artifact during sample processing, especially when using methanol as a solvent in the presence of certain enzymes, must be investigated and mitigated.[7]

Experimental Workflow and Protocols

The following sections outline a typical workflow and detailed protocols for the use of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Diagram of the Bioanalytical Workflow

Caption: A typical bioanalytical workflow utilizing an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.

Materials:

-

This compound (analytical grade)

-

Methanol or Acetonitrile (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the weighed compound in a 10 mL volumetric flask with methanol or acetonitrile.

-

Ensure complete dissolution by vortexing or sonicating.

-

Store the stock solution at 2-8°C, protected from light. Stability should be experimentally determined.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (typically the reconstitution solvent).

-

The concentration of the final internal standard working solution should be chosen to yield a consistent and robust response in the mass spectrometer, typically in the mid-range of the calibration curve for the analyte. A common practice is to aim for a concentration that is 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2]

-

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract the analyte and internal standard from the biological matrix and remove potential interferences.

Materials:

-

Blank biological matrix (e.g., human plasma)

-

Analyte stock/working solutions

-

This compound working solution

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-